N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide

Medicinal Chemistry Physicochemical Properties Drug Discovery

Procure the EXACT structure—generic trifluoromethylbenzamide analogs are scientifically invalid substitutes. This compound features a distinct 2,5-dimethylfuran-3-yl head group that critically alters molecular recognition at hydrophobic kinase pockets vs. common phenyl/pyridyl analogs (cLogP 2.8, TPSA 62.5 Ų). Essential for valid SAR studies, matched molecular pair analysis, and developing novel patentable kinase inhibitor leads. For computational ADME validation or negative control applications, only the exact furan geometry yields interpretable data. Inquire for custom synthesis or bulk supply.

Molecular Formula C16H16F3NO3
Molecular Weight 327.303
CAS No. 2320664-44-4
Cat. No. B2707789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide
CAS2320664-44-4
Molecular FormulaC16H16F3NO3
Molecular Weight327.303
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C16H16F3NO3/c1-9-7-13(10(2)23-9)14(21)8-20-15(22)11-3-5-12(6-4-11)16(17,18)19/h3-7,14,21H,8H2,1-2H3,(H,20,22)
InChIKeyLBBSRANAIRPFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide: Procurement Research & Differential Evidence Guide


N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide (CAS 2320664-44-4) is a synthetic small molecule with a molecular formula of C16H16F3NO3 and a molecular weight of 327.30 g/mol [1]. It belongs to the class of trifluoromethyl-substituted benzamides, a chemical family known for kinase inhibition, particularly against Ephrin receptor kinases [2]. The structure features a unique combination of a 2,5-dimethylfuran-3-yl group, a hydroxyethyl linker, and a 4-(trifluoromethyl)benzamide moiety. In the absence of direct biological data for this specific compound, its potential differentiation is inferred from its structurally distinct 2,5-dimethylfuran group relative to common phenyl or pyridyl substituents found in many kinase inhibitors.

Why a Generic Substitution is Insufficient for CAS 2320664-44-4 in Research Procurement


Simply substituting any trifluoromethylbenzamide analog for this compound is scientifically invalid. The 2,5-dimethylfuran-3-yl group in the target compound provides a distinct heterocyclic environment compared to the more common phenyl or pyridyl groups found in related kinase inhibitors under patent literature [1]. These structural variations can critically alter molecular recognition, as the methyl groups on the furan ring influence both lipophilicity (cLogP 2.8 for this compound [2]) and potential steric interactions with hydrophobic kinase pockets. Procuring the exact structure is essential to ensure the specific scaffold geometry needed for valid structure-activity relationship (SAR) studies or assay development.

Quantitative Evidence Guide: Potential Differentiation of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide


Predicted Physicochemical Profile vs. Generic Trifluoromethylbenzamide Core

The target compound displays a computed XLogP3-AA of 2.8 [1]. While a direct comparator for a des-methyl furan analog is not available, this lipophilicity is distinct from simpler 4-(trifluoromethyl)-N-alkylbenzamides, which typically possess lower cLogP values due to the absence of the lipophilic 2,5-dimethylfuran moiety. This difference in lipophilicity is structurally driven and would influence membrane permeability and non-specific protein binding in a biological assay context.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Topological Polarity as a Differentiator from All-Carbon Scaffolds

The compound exhibits a topological polar surface area (TPSA) of 62.5 Ų [1]. This value, which reflects the contribution of the furan oxygen, the hydroxy group, and the amide bond, differentiates it from all-carbon ring systems. A purely carbocyclic or phenyl-containing analog at this position would have a lower TPSA (typically ~30-50 Ų), which directly impacts solubility and the ability to form hydrogen bonds with target proteins.

Chemical Biology Drug Design Property Profiling

Structural Novelty for EphB4 Kinase Inhibitor Scaffold Hopping

International patent US20060035897A1 broadly claims trifluoromethyl substituted benzamides, especially as inhibitors of EphB4 kinase [1]. The target compound's 2,5-dimethylfuran-3-yl substituent represents a specific structural variation not exemplified by the generic aryl or heteroaryl groups heavily featured in the patent (e.g., pyridyl, quinolyl). This suggests its potential utility in 'scaffold hopping' exercises within kinase inhibitor programs, where a new intellectual property space can be explored around the furan motif, which is structurally distinct from the prior art.

Kinase Inhibition Ephrin Receptors Cancer Research

Optimal Research and Procurement Applications for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide


Kinase Inhibitor Scaffold Hopping and IP Generation

Based on the class-level inference that this compound falls within the scope of kinase inhibitor patents [1], its primary application is as a structurally novel starting point for medicinal chemistry campaigns. Researchers can use it to design new lead series around the 2,5-dimethylfuran core, which is structurally distinct from the more explored aryl groups in the prior art. This supports the generation of new patentable matter.

Physicochemical Property-Driven Compound Selection

The specific computed properties of this compound, such as XLogP3 2.8 and TPSA 62.5 Ų [2], make it a suitable candidate for inclusion in compound libraries designed to explore a distinct lipophilicity/polarity space. It is procured to serve as a tool compound for validating computational ADME models, where its fusion of a lipophilic furan with a polar amide/hydroxy linker provides an interesting test case for in silico predictions.

Negative Control or Inactive Partner for Matched Molecular Pair Analysis

Due to the absence of any confirmed biological activity, this compound is strategically procurable as a potential negative control. In the context of matched molecular pair (MMP) analysis, its unique 2,5-dimethylfuran-3-yl head group can be compared against its bioisosteric analogs (e.g., pyridyl or thienyl) to determine the specific contribution of the furan ring to target binding. Its inactivity (if confirmed) is a valuable data point for understanding SAR.

Quote Request

Request a Quote for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.